

Spectroscopic Profile of 2-Methoxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzoic acid

Cat. No.: B1331472

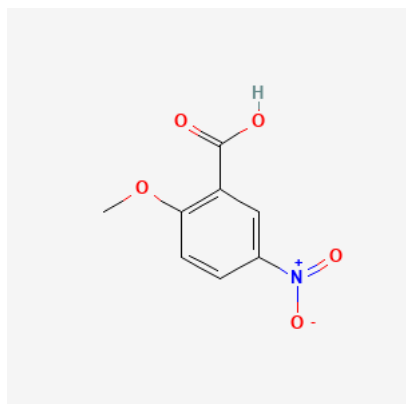
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Methoxy-5-nitrobenzoic acid** (CAS No: 40751-89-1), a substituted aromatic carboxylic acid relevant in various fields of chemical and pharmaceutical research. The document details expected spectral characteristics based on available data and spectroscopic principles for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for obtaining such data are also outlined.

Molecular Structure and Properties

- IUPAC Name: **2-Methoxy-5-nitrobenzoic acid**[\[1\]](#)
- Molecular Formula: $C_8H_7NO_5$ [\[1\]](#)
- Molecular Weight: 197.14 g/mol [\[1\]](#)
- Structure:



Spectral Data Summary

The following tables summarize the key spectral data for **2-Methoxy-5-nitrobenzoic acid**. Where specific experimental data is not publicly available, typical ranges for the relevant functional groups are provided.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity
3300-2500	O-H stretch (Carboxylic Acid)	Strong, very broad
3100-3000	C-H stretch (Aromatic)	Medium
2950-2850	C-H stretch (Methoxy)	Medium
1760-1690	C=O stretch (Carboxylic Acid)	Strong
~1600, ~1475	C=C stretch (Aromatic Ring)	Medium-Strong
1550-1475	N-O asymmetric stretch (Nitro group)	Strong
1350-1300	N-O symmetric stretch (Nitro group)	Strong
1320-1210	C-O stretch (Carboxylic Acid/Methoxy)	Strong
960-900	O-H bend (out-of-plane)	Broad, Medium

Data compiled from typical values for aromatic carboxylic acids and nitro compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted chemical shifts (δ) in ppm.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet	1H	COOH
~8.6	Doublet	1H	H-6
~8.3	Doublet of Doublets	1H	H-4
~7.3	Doublet	1H	H-3
~4.0	Singlet	3H	OCH ₃

Predicted values are based on the analysis of substituted benzoic acids. Actual values may vary depending on the solvent and experimental conditions.[\[5\]](#)[\[6\]](#)

¹³C NMR (Carbon NMR) - Predicted chemical shifts (δ) in ppm.

Chemical Shift (δ) ppm	Assignment
~165	C=O (Carboxylic Acid)
~160	C-OCH ₃
~145	C-NO ₂
~130	C-H (Aromatic)
~125	C-COOH
~120	C-H (Aromatic)
~115	C-H (Aromatic)
~57	OCH ₃

Predicted values are based on typical chemical shifts for substituted benzoic acids.[3][7][8]

Mass Spectrometry (MS)

m/z	Proposed Fragment	Relative Abundance
197	$[M]^+$ (Molecular Ion)	Moderate
167	$[M - NO]^+$ or $[M - CH_2O]^+$	High
151	$[M - NO_2]^+$	Variable
121	$[M - COOH - O]^+$	Variable
77	$[C_6H_5]^+$	Variable
63	Aromatic fragment	Low

Key m/z peaks of 197, 167, and 63 have been reported from GC-MS data.[1] Other fragments are predicted based on common fragmentation patterns of nitroaromatic compounds.

Experimental Protocols

The following sections provide generalized methodologies for acquiring the spectral data for **2-Methoxy-5-nitrobenzoic acid**.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Methoxy-5-nitrobenzoic acid**.

Methodology (Attenuated Total Reflectance - ATR):

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[1]
- Sample Preparation: A small amount of solid **2-Methoxy-5-nitrobenzoic acid** is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.

- Pressure is applied to ensure firm contact between the sample and the crystal.
- The sample spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- The background spectrum is automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **2-Methoxy-5-nitrobenzoic acid**.

Methodology:

- Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Approximately 5-10 mg of **2-Methoxy-5-nitrobenzoic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) to a volume of 0.6-0.7 mL in a 5 mm NMR tube.^[5]
 - Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).^[9]
- Data Acquisition:
 - The spectrometer is tuned, and the magnetic field is shimmed for homogeneity.
 - For ^1H NMR, a standard single-pulse experiment is performed over a spectral width of approximately 0-15 ppm.
 - For ^{13}C NMR, a proton-decoupled experiment is typically used with a spectral width of 0-200 ppm.

- Data Analysis:
 - The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
 - The resulting spectrum is phased and baseline-corrected.
 - Chemical shifts, signal integrations, and coupling patterns are analyzed to assign signals to specific nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methoxy-5-nitrobenzoic acid**.

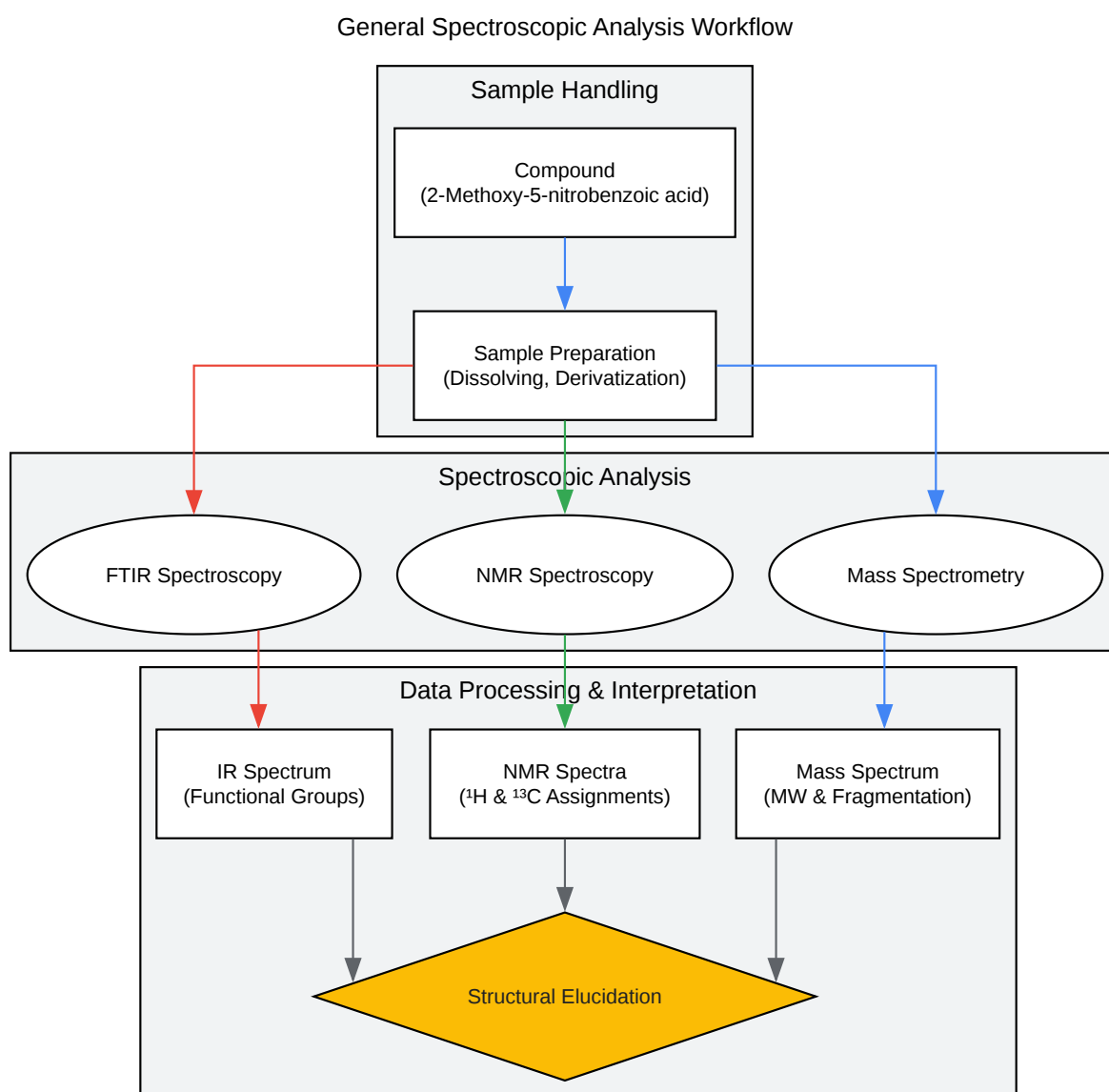
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- Sample Preparation:
 - A dilute solution of **2-Methoxy-5-nitrobenzoic acid** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
 - For carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility for GC analysis.[\[10\]](#)
- Data Acquisition:
 - The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column).[\[10\]](#)
 - The separated compound enters the mass spectrometer.
 - Electron Impact (EI) is a common ionization method, typically at 70 eV.[\[10\]](#)
 - The mass analyzer scans a mass-to-charge (m/z) range (e.g., 50-500 amu).[\[10\]](#)
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which provides structural

information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **2-Methoxy-5-nitrobenzoic acid**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-nitrobenzoic acid | C₈H₇NO₅ | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. ¹³C nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331472#2-methoxy-5-nitrobenzoic-acid-spectral-data-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com